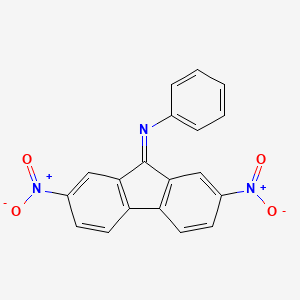

2,7-Dinitro-N-phenyl-9H-fluoren-9-imine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62799-30-8 |

|---|---|

Molecular Formula |

C19H11N3O4 |

Molecular Weight |

345.3 g/mol |

IUPAC Name |

2,7-dinitro-N-phenylfluoren-9-imine |

InChI |

InChI=1S/C19H11N3O4/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)19(17(15)10-13)20-12-4-2-1-3-5-12/h1-11H |

InChI Key |

MYQFRVMCKPMNBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Chemistry and Transformations of 2,7 Dinitro N Phenyl 9h Fluoren 9 Imine

Reactivity of the Imine Functionality

The carbon-nitrogen double bond of the imine group is a key site of reactivity in 2,7-Dinitro-N-phenyl-9H-fluoren-9-imine. This bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic.

The electrophilic carbon atom of the imine is susceptible to attack by nucleophiles. This class of reactions represents a fundamental transformation for imines, leading to the formation of new carbon-nucleophile bonds. In recent years, the direct addition of nucleophiles to imines has been recognized as an efficient method for creating C-C and C-X bonds without the need for transition-metal catalysts. nih.gov

A variety of nucleophiles can participate in these addition reactions. For instance, organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the imine to form new carbon-carbon bonds. Similarly, enolates, cyanide ions, and other carbon-based nucleophiles can also be employed. The general mechanism involves the attack of the nucleophile on the imine carbon, followed by protonation of the resulting nitrogen anion to yield the final addition product.

| Nucleophile | Reagent Example | Product Type |

| Carbon | Grignard Reagent (e.g., CH₃MgBr) | Substituted Amine |

| Carbon | Organolithium (e.g., C₄H₉Li) | Substituted Amine |

| Carbon | Cyanide (e.g., KCN) | α-Aminonitrile |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Amine |

This table presents potential nucleophilic addition reactions at the imine carbon of this compound based on general imine reactivity.

The imine functionality can also participate in cycloaddition reactions, where it acts as a dienophile or a dipolarophile. A notable example is the [3+2] cycloaddition with nitrile imines. mdpi.com These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. mdpi.com While specific studies on this compound are not prevalent, the general reactivity of imines suggests its potential to undergo such transformations. For instance, reaction with a nitrile imine, which can be generated in situ, could lead to the formation of a spirocyclic product containing a pyrazoline ring fused to the fluorene (B118485) core at the 9-position. mdpi.com

The formation of imines is a reversible process, and they can be hydrolyzed back to the corresponding carbonyl compound and amine under aqueous acidic or basic conditions. This susceptibility to hydrolysis is a characteristic feature of the imine bond. The equilibrium of this reaction can be manipulated by controlling the reaction conditions. For this compound, hydrolysis would yield 2,7-dinitro-9-fluorenone (B1213979) and aniline (B41778). The rate of hydrolysis can be influenced by the pH of the medium and the electronic properties of the substituents on the fluorene and phenyl rings.

Chemical Transformations Involving the Nitro Groups

The two nitro groups on the fluorene ring are strong electron-withdrawing groups that significantly influence the molecule's reactivity. They can undergo reduction and can also activate the aromatic ring for nucleophilic substitution.

The nitro groups of this compound can be reduced to the corresponding amino groups. This transformation is a common and important reaction in the chemistry of nitroaromatic compounds. A variety of reducing agents can be employed for this purpose, including metal catalysts with hydrogen gas (e.g., Pd/C, PtO₂), or dissolving metal reductions (e.g., Sn/HCl, Fe/HCl).

The selective reduction of one nitro group in the presence of another can be challenging but is sometimes achievable by careful choice of reagents and reaction conditions. In polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.comechemi.com Given the symmetry of the 2,7-disubstitution pattern, selective reduction of one nitro group in this compound would likely result in a mixture of products unless specific directing groups are present. Studies on related dinitrofluorene compounds have shown that the presence of other functional groups can influence the rate of nitroreduction. nih.gov

| Reducing Agent | Conditions | Product |

| H₂, Pd/C | Catalytic Hydrogenation | 2,7-Diamino-N-phenyl-9H-fluoren-9-imine |

| Sn, HCl | Acidic Reduction | 2,7-Diamino-N-phenyl-9H-fluoren-9-imine |

| Na₂S | Zinin Reduction | Potentially selective reduction to one amino group |

This table outlines common methods for the reduction of nitro groups, which are applicable to this compound.

The strongly electron-withdrawing nitro groups activate the aromatic rings of the fluorene moiety towards nucleophilic aromatic substitution (SNAr). mdpi.com This effect is most pronounced at the positions ortho and para to the nitro groups. In this compound, the positions adjacent to the nitro groups (1, 3, 6, and 8) are activated for attack by strong nucleophiles.

Common nucleophiles for SNAr reactions include alkoxides, amines, and thiolates. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro groups. While specific SNAr reactions on this compound are not extensively documented, the principles of SNAr in poly-nitroaromatic systems suggest that this compound would be a suitable substrate for such transformations. bohrium.com

Electrophilic Aromatic Substitution on the Fluorene and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The feasibility and regioselectivity of EAS on this compound are dictated by the electronic effects of the substituents on both the fluorene and N-phenyl rings.

The fluorene ring system is inherently more reactive towards electrophilic substitution than benzene (B151609). However, in the target molecule, the fluorene nucleus is substituted with two strongly electron-withdrawing nitro groups at the 2 and 7 positions. These groups deactivate the fluorene ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. Any electrophilic substitution on the dinitrofluorene core would be significantly slower than on unsubstituted fluorene and would likely require harsh reaction conditions. The directing effect of the nitro groups would channel incoming electrophiles to the positions meta to them, namely the 1, 3, 6, and 8 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Major Positions of Electrophilic Attack | Predicted Reactivity |

| 2,7-Dinitrofluorene (B108060) | 1, 3, 6, 8 | Strongly Deactivated |

| N-Phenyl | ortho, para | Deactivated |

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While there is no direct report on the use of this compound as a substrate in these reactions, its derivatization is conceivable, particularly starting from halogenated precursors. For instance, a bromo- or iodo-substituted analogue of the title compound could serve as a versatile precursor for a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, could be employed to introduce new aryl or vinyl substituents. For example, a hypothetical 4-bromo-2,7-Dinitro-N-phenyl-9H-fluoren-9-imine could react with an arylboronic acid in the presence of a palladium catalyst and a base to yield a more complex, arylated fluorene derivative. The synthesis of 2,7-bis(4-aminophenyl)-9H-fluoren-9-one through a Suzuki coupling reaction highlights the feasibility of such transformations on the fluorene core. researchgate.net

The Heck reaction, involving the coupling of an unsaturated halide with an alkene, and the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, could also be envisioned for the derivatization of halogenated this compound. These reactions would allow for the introduction of alkenyl and alkynyl moieties, respectively, further expanding the structural diversity of this class of compounds. The choice of catalyst, ligands, and reaction conditions would be crucial for achieving high yields and selectivity, especially given the presence of the potentially coordinating imine and nitro functionalities.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partners | Potential Product Type |

| Suzuki-Miyaura | Halogenated Fluorene + Aryl/Vinylboronic Acid | Aryl/Vinyl-substituted Fluorene |

| Heck | Halogenated Fluorene + Alkene | Alkenyl-substituted Fluorene |

| Sonogashira | Halogenated Fluorene + Terminal Alkyne | Alkynyl-substituted Fluorene |

| Buchwald-Hartwig | Halogenated Fluorene + Amine | Amino-substituted Fluorene |

Radical Reactions and Electron Transfer Processes

The presence of two nitro groups on the fluorene skeleton makes this compound a prime candidate for participating in radical reactions and electron transfer processes. Nitroaromatic compounds are well-known to act as electron acceptors, readily forming radical anions upon one-electron reduction. nih.govnih.gov

The electrochemical properties of the title compound are expected to be dominated by the reduction of the nitro groups. Cyclic voltammetry studies on similar nitrofluorene derivatives would likely reveal two distinct, reversible or quasi-reversible reduction waves corresponding to the stepwise formation of the radical anion and then the dianion. The stability of the resulting nitro radical-anion would be influenced by the delocalization of the unpaired electron over the extensive π-system of the fluorene ring.

These electron-accepting properties suggest that this compound could participate in photoinduced electron transfer (PET) processes. rsc.org Upon photoexcitation, it could act as an electron acceptor from a suitable electron donor, leading to the formation of a charge-separated state. The fluorene moiety itself is known to be photoactive and can engage in electron transfer. rsc.orgresearchgate.net The combination of the fluorene core and the nitro groups likely results in a molecule with a low-lying LUMO (Lowest Unoccupied Molecular Orbital), facilitating electron transfer.

The radical anions, once formed, can undergo further reactions. For instance, in the presence of a proton source, they could be further reduced. The study of the radical chemistry of this compound could provide insights into its potential applications in materials science, for example, as an n-type semiconductor or in the development of redox-active materials. rsc.org

Structural Characterization and Spectroscopic Elucidation of 2,7 Dinitro N Phenyl 9h Fluoren 9 Imine and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups. For 2,7-Dinitro-N-phenyl-9H-fluoren-9-imine, the key functional groups are the two nitro (NO₂) groups, the imine (C=N) bond, and the aromatic systems of the fluorene (B118485) and phenyl rings.

The most prominent and diagnostic peaks are expected to arise from the nitro groups. Strong asymmetric and symmetric stretching vibrations of the N-O bonds in aromatic nitro compounds typically appear in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=N stretching vibration of the imine group is anticipated to produce a medium to strong band in the 1620-1690 cm⁻¹ region. Aromatic C=C stretching vibrations from both the fluorenyl and phenyl moieties are expected to appear as a series of bands between 1450 and 1600 cm⁻¹. Furthermore, aromatic C-H stretching vibrations are predicted to be observed just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which can provide information about the substitution pattern, would appear in the 675-900 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Imine (C=N) | Stretching | 1620 - 1690 | Medium-Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | Strong |

| Aromatic C-H | Out-of-plane Bending | 675 - 900 | Strong |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. semanticscholar.org In the context of this compound, Raman spectroscopy would be highly effective for observing the symmetric vibrations of the nitro groups and the breathing modes of the aromatic rings. nih.gov

The symmetric stretch of the nitro groups is expected to produce a strong Raman signal in the 1300-1370 cm⁻¹ region. nih.gov The imine C=N stretch, while also visible in FTIR, should give a distinct signal in the 1620-1690 cm⁻¹ range. A key feature in the Raman spectrum would be the aromatic ring breathing vibrations, which are often strong and can be used to characterize the π-conjugated system. These typically appear in the 990-1010 cm⁻¹ range for the phenyl group and at various frequencies for the substituted fluorene system.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Imine (C=N) | Stretching | 1620 - 1690 | Medium |

| Aromatic C=C | Ring Stretching | 1580 - 1620 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | Strong |

| Aromatic Ring | Breathing Mode | 990 - 1010 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and chemical environment of each atom.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show signals exclusively in the aromatic region (typically 7.0-9.0 ppm).

The fluorene backbone contains six protons. Due to the strong electron-withdrawing effect of the nitro groups at positions 2 and 7, the adjacent protons (H-1, H-3, H-6, H-8) are expected to be significantly deshielded and resonate at a lower field. The protons at positions 4 and 5 would be less affected. The N-phenyl group has five protons. The ortho-protons (adjacent to the imine nitrogen) will be influenced by the anisotropy of the C=N bond and the fluorene system, while the meta- and para-protons will appear in the typical aromatic region. Specific chemical shifts and coupling patterns (doublets, triplets) will depend on the precise geometry and electronic distribution of the molecule. For instance, the diagnostic signal for an imine proton (CH=N) is typically around 8.40 ppm, though in this case, the carbon is quaternary. mdpi.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Fluorene H-1, H-8 | 8.2 - 8.6 | Doublet (d) |

| Fluorene H-3, H-6 | 8.0 - 8.4 | Doublet of Doublets (dd) |

| Fluorene H-4, H-5 | 7.6 - 7.9 | Doublet (d) |

| N-Phenyl (ortho-H) | 7.0 - 7.3 | Multiplet (m) |

| N-Phenyl (meta/para-H) | 7.2 - 7.6 | Multiplet (m) |

A proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom as a single peak, providing a count of non-equivalent carbons and information about their chemical nature. libretexts.org For this compound, several key signals are anticipated.

The most downfield signal is expected to be the imine carbon (C9), typically resonating in the 155-170 ppm range. The carbons directly attached to the electron-withdrawing nitro groups (C2, C7) will also be significantly deshielded, appearing around 145-155 ppm. The remaining aromatic carbons of the fluorene and phenyl rings will resonate in the 110-150 ppm region. bhu.ac.in Quaternary carbons (those without attached protons), such as C9 and the carbons at the fluorene ring junctions, are typically weaker in intensity. oregonstate.edu

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Imine (C9) | 155 - 170 |

| Fluorene C-2, C-7 (C-NO₂) | 145 - 155 |

| Fluorene & N-Phenyl Quaternary Carbons | 130 - 150 |

| Fluorene & N-Phenyl CH Carbons | 110 - 135 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for the definitive assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. It would show correlations between adjacent protons on the fluorene backbone (e.g., between H-3 and H-4) and within the N-phenyl ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of each protonated carbon in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation. It reveals correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would be crucial for:

Assigning the quaternary carbons by observing their correlations to nearby protons.

Confirming the attachment of the nitro groups by showing correlations from protons on the fluorene ring (e.g., H-1, H-3) to the carbon bearing the nitro group (C-2).

Critically, establishing the link between the N-phenyl ring and the fluorene backbone. Correlations would be expected from the ortho-protons of the phenyl ring to the imine carbon (C9), providing definitive proof of the N-phenyl-imine structure.

Together, these spectroscopic methods provide a comprehensive and detailed picture of the molecular architecture of this compound, leaving no ambiguity in its structural characterization.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and probing the structure of molecules through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound, with a chemical formula of C₁₉H₁₁N₃O₄, HRMS provides an exact mass measurement that distinguishes it from other potential isomers or compounds with the same nominal mass. The high mass accuracy, typically within 5 parts per million (ppm), is a key advantage of HRMS techniques like time-of-flight (TOF) or Orbitrap mass analysis. nih.gov

Table 1: Theoretical Mass Data for this compound An interactive data table summarizing the calculated molecular weights.

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₁₁N₃O₄ |

| Nominal Mass | 345 Da |

| Monoisotopic Mass | 345.0750 Da |

| Average Mass | 345.3102 Da |

The experimentally determined mass from an HRMS instrument would be compared to the theoretical monoisotopic mass to confirm the compound's identity with a high degree of confidence.

Fragmentation Pathways of Fluorene Imines

Common fragmentation pathways would likely include:

Loss of Nitro Groups: A characteristic fragmentation for nitroaromatic compounds is the sequential loss of the nitro group (NO₂, 46 Da). This can occur as the loss of a nitrogen dioxide radical (•NO₂) or through rearrangement and loss of nitric oxide (NO) followed by a carbonyl group (CO).

Cleavage of the Imine Bond: The C=N-phenyl linkage can undergo cleavage. This could lead to the formation of a phenyl radical or cation ([C₆H₅]⁺, m/z 77) and the corresponding dinitro-fluorenimine fragment.

Fragmentation of the Fluorene Core: The robust fluorene ring system can fragment under higher energy conditions, often through the elimination of small molecules like acetylene (B1199291) (C₂H₂), which is a general pattern for polycyclic aromatic hydrocarbons. frontiersin.org

Table 2: Predicted Mass Fragments for this compound An interactive data table of plausible mass fragments and their proposed structures.

| m/z (Da) | Proposed Formula | Description |

|---|---|---|

| 345 | [C₁₉H₁₁N₃O₄]⁺˙ | Molecular Ion [M]⁺˙ |

| 299 | [C₁₉H₁₁N₂O₂]⁺˙ | Loss of one nitro group [M - NO₂]⁺˙ |

| 253 | [C₁₉H₁₁N]⁺˙ | Loss of two nitro groups [M - 2NO₂]⁺˙ |

| 268 | [C₁₃H₆N₃O₄]⁺ | Fragment from cleavage of N-phenyl bond |

Electronic Absorption Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy investigates the electronic transitions within a molecule and provides insight into its chromophoric system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The spectrum of this compound is expected to be dominated by its extensive conjugated system. The core chromophore is the fluorene ring system, which is extended by the imine (C=N) linkage to a phenyl ring. researchgate.net Furthermore, the two nitro groups (-NO₂) at the 2 and 7 positions act as powerful auxochromes and electron-withdrawing groups. These substituents are known to cause a significant bathochromic (red) shift, moving the absorption maxima to longer wavelengths, and often a hyperchromic effect, increasing the molar absorptivity. nih.gov

Analysis of Electronic Transitions and Absorption Bands

The absorption bands observed in the UV-Vis spectrum correspond to specific electronic transitions between molecular orbitals. For this compound, the key transitions are π→π* and n→π*. nih.govlibretexts.org

π→π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended π-system of the dinitro-fluorenimine core and the N-phenyl ring gives rise to multiple π→π* bands, likely appearing in both the UV and visible portions of the spectrum.

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the imine nitrogen or the oxygens of the nitro groups, to a π* antibonding orbital. These transitions are generally of much lower intensity than π→π* transitions and may appear as weak shoulders on the side of the stronger absorption bands. libretexts.org

Table 3: Expected Electronic Transitions and Absorption Regions An interactive data table summarizing the probable electronic transitions.

| Transition Type | Associated Functional Group(s) | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π→π * | Fluorene aromatic system, C=N imine, Phenyl ring | 250-450 nm | High (ε > 10,000 L mol⁻¹ cm⁻¹) |

| n→π * | C=N imine nitrogen lone pair | ~350-500 nm | Low (ε < 1,000 L mol⁻¹ cm⁻¹) |

| n→π * | -NO₂ oxygen lone pairs | ~300-400 nm | Low (ε < 1,000 L mol⁻¹ cm⁻¹) |

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions that define the crystal packing.

While a specific crystal structure for this compound has not been reported, its key structural features can be inferred from crystallographic data of analogous compounds, such as N-phenyl-9H-fluoren-9-imine derivatives. nih.govresearchgate.net

The anticipated structural characteristics include:

Fluorene Core Planarity: The tricyclic fluorene system is expected to be nearly planar. researchgate.net

Dihedral Angle: A significant structural parameter is the dihedral angle between the plane of the fluorene moiety and the N-phenyl ring. Due to steric hindrance between the hydrogen atoms on the fluorene ring and the phenyl ring, this angle is expected to be substantially twisted, likely in the range of 60-70°, as seen in related structures. researchgate.net

Intermolecular Interactions: The presence of nitro groups and extensive aromatic surfaces suggests that the crystal packing would be stabilized by a combination of intermolecular forces. These could include π-π stacking interactions between the planar fluorene systems of adjacent molecules and weak C-H···O hydrogen bonds involving the nitro groups.

Table 4: Predicted Crystallographic Parameters for this compound An interactive data table of expected structural parameters based on related compounds.

| Parameter | Expected Value/Feature | Reference Compound(s) |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | N-(4-Chlorophenyl)-9H-fluoren-9-imine researchgate.net |

| Fluorene-Phenyl Dihedral Angle | 60 - 70° | N-(4-Chlorophenyl)-9H-fluoren-9-imine researchgate.net |

| C=N Bond Length | ~1.28 Å | Standard imine bond lengths |

| N-O Bond Length (in NO₂) | ~1.22 Å | Nitroaromatic compounds |

| Dominant Intermolecular Forces | π-π stacking, C-H···O hydrogen bonds | General for nitroaromatics nih.gov |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular structures in the solid state, providing precise information on bond lengths, bond angles, and unit cell parameters. For the target compound, this compound, it is anticipated that suitable single crystals could be grown from a variety of organic solvents.

Based on the analysis of related structures, such as N-(4-Chlorophenyl)-9H-fluoren-9-imine, a hypothetical set of crystallographic data can be proposed. iucr.orgresearchgate.net It is likely that the compound would crystallize in a monoclinic or orthorhombic space group, which are common for fluorene derivatives. The presence of the bulky nitro groups and the phenyl ring will significantly influence the crystal lattice parameters.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.0 - 15.0 |

| b (Å) | 5.0 - 6.0 |

| c (Å) | 20.0 - 22.0 |

| β (°) | 90 - 110 |

| V (ų) | 1400 - 1600 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.4 - 1.5 |

Note: These values are estimations based on known fluorene derivatives and are intended for illustrative purposes.

The bond lengths within the fluorene skeleton are expected to be within the normal range for aromatic C-C bonds (approx. 1.38-1.45 Å). The C=N imine bond is predicted to have a length of approximately 1.28 Å. The C-N bonds of the nitro groups are expected to be around 1.47 Å, and the N-O bonds approximately 1.22 Å.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound will be dictated by a combination of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···O and π-π stacking interactions. The two nitro groups introduce strong electron-withdrawing character and localized dipoles, which will play a crucial role in the supramolecular assembly.

Weak intramolecular C-H···π interactions may also occur, as seen in N-(4-Chlorophenyl)-9H-fluoren-9-imine. iucr.orgiucr.org

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is of significant interest, particularly the relative orientation of the N-phenyl ring with respect to the fluorene system. This is defined by the dihedral angle between the plane of the fluorene moiety and the plane of the phenyl ring.

In related N-aryl-9H-fluoren-9-imines, this dihedral angle is typically large, indicating a non-planar conformation. For example, in N-(4-Chlorophenyl)-9H-fluoren-9-imine, the dihedral angle is 64.59 (6)°. iucr.orgiucr.org Similarly, in N-(9H-Fluoren-9-ylidene)-4-methylaniline, this angle is 71.1 (3)°. nih.gov This significant twist is due to the steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the fluorene backbone.

It is therefore highly probable that this compound will adopt a similarly twisted conformation in the solid state. The fluorene core itself is expected to be nearly planar.

Table 2: Representative Dihedral Angles in N-Aryl-9H-fluoren-9-imines

| Compound | Dihedral Angle between Fluorene and N-Aryl Ring (°) | Reference |

| N-(4-Chlorophenyl)-9H-fluoren-9-imine | 64.59 (6) | iucr.orgiucr.org |

| N-(9H-Fluoren-9-ylidene)-4-methylaniline | 71.1 (3) | nih.gov |

The specific bond angles around the imine nitrogen are expected to be around 120°, consistent with sp² hybridization. For example, the C-N-C angle in N-(9H-Fluoren-9-ylidene)-4-methylaniline is 120.76 (15)°. nih.gov

Advanced Properties and Applications in Functional Materials and Organic Electronics

Optoelectronic Properties and Photophysical Behavior

The optoelectronic properties of 2,7-Dinitro-N-phenyl-9H-fluoren-9-imine are dictated by the interplay of its constituent electronic moieties. The delocalized π-system of the fluorene (B118485) core, coupled with the potent electron-withdrawing nature of the nitro groups and the electron-donating character of the N-phenyl-imine group, gives rise to a molecule with a pronounced "push-pull" electronic structure.

Photoluminescence and Fluorescence Studies

While specific experimental data for this compound is not extensively reported in public literature, the photoluminescent behavior of similar nitro-substituted fluorene derivatives has been a subject of study. Generally, nitroaromatic compounds are known to be weakly fluorescent or even non-fluorescent. This is attributed to the nitro group's ability to promote efficient intersystem crossing from the singlet excited state to the triplet state, as well as facilitating non-radiative decay pathways.

However, the presence of an electron-donating group, such as the N-phenyl-imine, can modulate the excited-state dynamics. The intramolecular charge transfer from the donor to the acceptor moieties can lead to the population of a charge-transfer excited state, which may exhibit fluorescence. The emission wavelength is expected to be significantly red-shifted compared to the parent fluorene molecule due to the extended conjugation and the strong ICT character.

Table 1: Representative Photoluminescence Data for Related Donor-Acceptor Fluorene Derivatives

| Compound | Donor Group | Acceptor Group | Emission Maximum (nm) | Solvent |

|---|---|---|---|---|

| 2-Amino-7-nitrofluorene | -NH₂ | -NO₂ | ~550 | Dichloromethane |

| 2-(Dimethylamino)-7-nitrofluorene | -N(CH₃)₂ | -NO₂ | ~580 | Toluene (B28343) |

Note: This table presents representative data for analogous compounds to illustrate expected trends. The data is not for this compound.

Solvatochromism and Environmental Sensitivity

A hallmark of molecules with strong intramolecular charge transfer is their solvatochromism—the change in their absorption and emission spectra with the polarity of the solvent. For this compound, a significant positive solvatochromism is anticipated in its fluorescence spectrum.

In nonpolar solvents, the ground state and the excited state will have different dipole moments, with the excited state being more polar due to the charge transfer. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state. This leads to a reduction in the energy gap between the excited and ground states, resulting in a bathochromic (red) shift of the fluorescence emission maximum. This sensitivity to the local environment makes such compounds promising candidates for use as fluorescent probes and sensors.

Quantum Yields and Luminescence Efficiency

The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter for optoelectronic applications. As mentioned, nitroaromatic compounds often exhibit low quantum yields. The strong electron-withdrawing nature of the two nitro groups in this compound is likely to result in a relatively low luminescence efficiency.

However, the specific molecular architecture and the nature of the ICT state can influence the quantum yield. In some "push-pull" systems, the charge-transfer excited state can have a sufficiently large radiative decay rate to compete with non-radiative pathways, leading to moderate fluorescence. The quantum yield of this compound would be expected to be highly dependent on the solvent environment, often decreasing in more polar solvents where non-radiative decay pathways can become more dominant.

Interplay of Nitro and Imine Moieties on Electronic Excitation

The electronic excitation in this compound is dominated by a transition from a molecular orbital primarily localized on the electron-donating N-phenyl-imine and the fluorene bridge to a molecular orbital concentrated on the electron-accepting dinitro-fluorene moiety. This corresponds to a π-π* transition with significant charge-transfer character.

The two nitro groups act synergistically to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while the N-phenyl-imine group raises the energy of the Highest Occupied Molecular Orbital (HOMO). This reduction in the HOMO-LUMO gap is responsible for the absorption of light at longer wavelengths (in the visible region) compared to unsubstituted fluorene.

Intramolecular Charge Transfer (ICT) Phenomena

The core of the photophysical behavior of this compound lies in the intramolecular charge transfer phenomenon. Upon photoexcitation, an electron is effectively transferred from the donor (N-phenyl-imine) part of the molecule to the acceptor (dinitro-fluorene) part.

This charge-separated excited state is characterized by a large dipole moment and is highly sensitive to its environment. The efficiency of this ICT process is dependent on the electronic coupling between the donor and acceptor, which is facilitated by the rigid fluorene π-bridge. The study of ICT is crucial for understanding the potential of this molecule in applications such as organic photovoltaics and light-emitting diodes.

Nonlinear Optical (NLO) Properties

Molecules with a strong donor-acceptor architecture and a large change in dipole moment upon excitation are excellent candidates for exhibiting second-order nonlinear optical (NLO) properties. These properties are of great interest for applications in optical communications, data storage, and frequency conversion.

The NLO response of a molecule is quantified by its first hyperpolarizability (β). For this compound, the significant intramolecular charge transfer is expected to give rise to a large β value. Theoretical calculations on similar fluorene-based "push-pull" chromophores have shown that the magnitude of β is strongly correlated with the strength of the donor and acceptor groups and the extent of π-conjugation. The presence of two powerful nitro groups and an effective imine-based donor suggests that this molecule could possess a substantial NLO response.

Table 2: Theoretical First Hyperpolarizability (β) for Representative Donor-Acceptor Molecules

| Molecule | Donor | Acceptor | Calculated β (10⁻³⁰ esu) |

|---|---|---|---|

| 4-nitroaniline | -NH₂ | -NO₂ | ~35 |

| 2-(dicyanomethylene)-7-(dimethylamino)fluorene | -N(CH₃)₂ | =C(CN)₂ | >100 |

Note: This table provides comparative theoretical data for well-known NLO chromophores to contextualize the potential of the target compound. The data is not for this compound.

Second Harmonic Generation (SHG) Potential

Following a thorough review of scientific literature, no studies were identified that investigate or report on the Second Harmonic Generation (SHG) potential of this compound. Consequently, there is no available data on its nonlinear optical properties related to SHG.

Two-Photon Absorption (TPA) Cross-Sections and Mechanisms

There is currently no published research detailing the two-photon absorption (TPA) cross-sections or the underlying mechanisms for this compound. Scientific investigations into the TPA properties of this specific compound have not been reported.

Relationships Between Molecular Structure and NLO Response

Due to the absence of studies on the nonlinear optical (NLO) properties of this compound, no relationships between its molecular structure and its NLO response have been established or discussed in the scientific literature.

Applications in Organic Light-Emitting Diodes (OLEDs) and Displays

Host Materials and Emitters

There are no available reports on the use of this compound as either a host material or an emitter in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its potential performance and characteristics in this application have not been explored.

Charge Transport Characteristics

The charge transport characteristics, including electron and hole mobility, of this compound have not been determined or reported in any scientific studies.

Integration into Organic Photovoltaics (OPVs) and Solar Cell Technologies

No research has been found regarding the integration or application of this compound in Organic Photovoltaics (OPVs) or other solar cell technologies. Its potential as a donor, acceptor, or interfacial layer material in such devices remains uninvestigated.

Donor-Acceptor Polymer Design

Fluorene derivatives are widely utilized in the design of donor-acceptor (D-A) conjugated polymers for organic electronic applications. The 2,7-disubstituted fluorene core provides a platform for creating polymers with tunable electronic and optical properties. In the case of this compound, the N-phenyl-imine moiety could act as an electron-donating unit, while the dinitro-substituted fluorene core would serve as the electron-accepting component. This intramolecular charge transfer characteristic is a key feature in the design of low bandgap polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The synthesis of such polymers would likely involve copolymerization of a monomer based on this compound with other aromatic or heteroaromatic co-monomers. The choice of the co-monomer would further modulate the electronic properties, solubility, and morphology of the resulting polymer.

Charge Separation and Recombination Processes

In donor-acceptor systems, the efficiency of charge separation and the suppression of charge recombination are critical for device performance. Upon photoexcitation of a polymer incorporating the this compound unit, an electron would be promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The inherent D-A nature of the monomer unit would facilitate the initial charge separation.

In a bulk heterojunction solar cell, for instance, where the polymer is blended with an electron acceptor material (like a fullerene derivative), the photo-generated exciton would dissociate at the donor-acceptor interface. The electron would be transferred to the acceptor, and the hole would remain on the polymer chain. The electron-withdrawing nature of the dinitro groups on the fluorene core would likely influence the LUMO energy level, potentially leading to a favorable offset with the acceptor's LUMO for efficient electron transfer. Conversely, the N-phenyl-imine donor part would influence the HOMO level. The rigid fluorene backbone could also play a role in promoting efficient charge transport along the polymer chain, while the bulky side groups could help in preventing charge recombination by sterically hindering the close approach of separated charges.

Development of Photosensitive and Photoconducting Materials

The strong electron-accepting nature of the dinitro-fluorene scaffold suggests that materials based on this compound could exhibit significant photosensitivity and photoconductivity. Related compounds, such as 2,7-dinitro-9-fluorenone (B1213979), are known to be used as photoconducting materials. The absorption of light by these materials leads to the generation of charge carriers (electrons and holes), which can then move under the influence of an electric field, resulting in a photocurrent.

The presence of the N-phenyl-imine group could further enhance these properties by contributing to the absorption spectrum and influencing the charge carrier mobility. The extended π-conjugation of the entire molecule would be expected to lead to absorption in the visible or near-ultraviolet region of the electromagnetic spectrum.

Functionalization of Polymers and Resins with this compound Scaffolds

The this compound scaffold could be incorporated into various polymers and resins to impart specific functionalities. This can be achieved either by synthesizing polymers from monomers containing this scaffold or by post-polymerization modification. For instance, the imine functionality could potentially undergo chemical reactions to attach the scaffold to a pre-existing polymer backbone.

Such functionalization could be used to enhance the thermal stability, optical properties, or electronic conductivity of the base polymer. For example, incorporating this scaffold into insulating polymers could introduce charge-transporting capabilities, making them suitable for applications in flexible electronics or as host materials in OLEDs.

Chemo- and Optical Sensing Applications

Fluorene-based compounds are well-known for their fluorescence properties and have been extensively used in the development of chemical and optical sensors.

Design of Fluorescent Sensors

The design of fluorescent sensors often relies on the principle of fluorescence quenching or enhancement upon interaction with a specific analyte. The electron-deficient nature of the dinitro-fluorene core in this compound makes it a potential candidate for detecting electron-rich analytes. The interaction of such an analyte with the sensor molecule could lead to a change in the intramolecular charge transfer characteristics, resulting in a detectable change in the fluorescence emission.

Fluorene-based fluorescent polymers have been successfully employed for the sensitive detection of nitroaromatic explosives through fluorescence quenching mechanisms. It is conceivable that a sensor based on this compound could be designed to operate in a reverse manner, potentially detecting electron-donating species.

Detection of Analytes via Optical Response

Beyond fluorescence, the interaction of an analyte with the this compound scaffold could also lead to a change in its absorption spectrum, providing a colorimetric sensing mechanism. The formation of a charge-transfer complex between the sensor molecule and the analyte can result in the appearance of a new absorption band, leading to a visible color change. The sensitivity and selectivity of such a sensor would be determined by the specific binding interactions between the imine or dinitro groups and the target analyte.

Theoretical and Computational Investigations of 2,7 Dinitro N Phenyl 9h Fluoren 9 Imine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the arrangement of electrons and predict molecular geometry, orbital energies, and charge distributions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules. For 2,7-Dinitro-N-phenyl-9H-fluoren-9-imine, DFT calculations would be employed to determine its optimized molecular geometry.

The fluorene (B118485) core is a rigid and planar structure. nih.gov The introduction of two nitro groups at the 2 and 7 positions and an N-phenyl-imine group at the 9 position would induce some structural changes. The dihedral angle between the fluorene moiety and the phenyl ring of the imine group is expected to be significant, likely in the range of 60-70 degrees, as observed in similar N-aryl-9H-fluoren-9-imine structures. nih.govresearchgate.net This twisted conformation arises from steric hindrance between the ortho-hydrogens of the phenyl group and the fluorene ring system.

The bond lengths within the fluorene skeleton would be slightly altered by the strong electron-withdrawing nature of the nitro groups. The C-N bonds of the nitro groups are expected to be relatively short, indicative of their strong attachment to the aromatic rings. Similarly, the C=N bond of the imine group would exhibit a typical double bond character.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as electronic absorption spectra. For this compound, TD-DFT calculations would predict the energies of its electronic transitions.

The absorption spectrum is expected to be dominated by intense π → π* transitions. spectrabase.com The presence of the electron-withdrawing nitro groups and the extended π-conjugation of the fluorene system are expected to cause a red-shift in the absorption maxima compared to unsubstituted fluorene. The N-phenyl-imine group will also contribute to the electronic transitions. The combination of the donor-acceptor character within the molecule could lead to intramolecular charge transfer (ICT) bands in the absorption spectrum. nih.gov

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity and its potential use in electronic devices.

For this compound, the HOMO is expected to be primarily localized on the fluorene ring system and the N-phenyl moiety, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient 2,7-dinitrofluorene (B108060) core, particularly on the nitro groups.

Table 1: Predicted Effects of Substituents on the Frontier Molecular Orbitals of the Fluorene Core

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| 2,7-Dinitro groups | Slight stabilization (lowering) | Significant stabilization (lowering) | Decrease |

| N-phenyl-imine group | Destabilization (raising) | Slight stabilization (lowering) | Decrease |

This is an interactive table based on established principles of substituent effects on aromatic systems.

Charge Distribution and Electrostatic Potentials

The charge distribution within a molecule provides insights into its polarity and reactivity. An analysis of the electrostatic potential (ESP) map for this compound would reveal the regions of positive and negative charge.

Spectroscopic Property Prediction

Computational methods can also be used to predict various spectroscopic properties, providing a valuable tool for the identification and characterization of new compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can predict the 1H and 13C NMR chemical shifts, which can then be compared with experimental data for structure verification.

For this compound, the predicted 1H NMR spectrum would show signals for the aromatic protons on the fluorene and phenyl rings. The protons on the dinitro-substituted fluorene ring are expected to be shifted downfield (to higher ppm values) compared to unsubstituted fluorene due to the deshielding effect of the electron-withdrawing nitro groups.

The predicted 13C NMR spectrum would provide information about the carbon skeleton. The carbon atoms directly attached to the nitro groups (C2 and C7) would be significantly deshielded and appear at a lower field. The imine carbon (C9) would also have a characteristic chemical shift. For comparison, the experimental 13C NMR data for the related compound, 2,7-dinitro-9-fluorenone (B1213979), shows distinct chemical shifts for its carbon atoms. spectrabase.comnih.gov It is expected that the chemical shifts for the fluorene core in the title compound would show some similarities, with adjustments due to the replacement of the carbonyl group with the N-phenyl-imine group.

Simulation of Vibrational Spectra

Theoretical simulations of vibrational spectra, such as infrared (IR) and Raman, are crucial for identifying molecular structures and understanding their bonding characteristics. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing accurate predictions of vibrational frequencies and intensities.

For this compound, calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). The resulting simulated spectrum would show characteristic peaks corresponding to the various functional groups within the molecule. Key vibrational modes would include:

N-O stretching from the nitro groups (NO₂), expected to appear as strong bands.

C=N stretching of the imine group, a characteristic feature.

Aromatic C-H and C=C stretching from the fluorene and phenyl rings.

C-N stretching for the bond connecting the phenyl group to the imine nitrogen.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the synthesis of the target compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Asymmetric NO₂ Stretch | ~1530 | Strong intensity, characteristic of electron-withdrawing nitro groups on an aromatic ring. |

| Symmetric NO₂ Stretch | ~1350 | Strong intensity, coupled with the asymmetric stretch. |

| Imine C=N Stretch | ~1640 | Medium intensity, indicative of the carbon-nitrogen double bond. |

| Aromatic C=C Stretch | ~1600-1450 | Multiple bands corresponding to the fluorene and phenyl ring systems. |

| Aromatic C-H Stretch | ~3100-3000 | Weak to medium bands from the aromatic rings. |

Note: The data in this table is illustrative and based on typical frequency ranges for the specified functional groups. Precise values would be obtained from specific DFT calculations on the molecule.

Prediction of UV-Vis Absorption and Emission Maxima

The electronic absorption and emission properties of conjugated organic molecules are of significant interest for applications in materials science. Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting UV-Vis spectra by calculating the energies of electronic transitions from the ground state to various excited states.

The extended π-conjugated system of this compound, which includes the fluorene backbone and the N-phenyl group, is expected to give rise to intense absorption bands in the UV-visible region. The nitro groups, being strong electron-withdrawing groups, are predicted to cause a significant red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted N-phenyl-9H-fluoren-9-imine.

Computational studies can predict the maximum absorption wavelength (λmax), the oscillator strength (a measure of transition probability), and the nature of the electronic transitions involved, such as π → π* or n → π* transitions, which often correspond to intramolecular charge transfer (ICT). chemmethod.comchemmethod.com

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Character |

| S₀ → S₁ | ~410 | 0.55 | HOMO → LUMO (π → π, ICT) |

| S₀ → S₂ | ~355 | 0.20 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~310 | 0.45 | HOMO → LUMO+1 (π → π*) |

Note: This data is hypothetical, illustrating typical results from a TD-DFT calculation. The values indicate a primary absorption band in the visible region, characteristic of a significant intramolecular charge transfer from the fluorenyl-phenylamine moiety to the dinitro-fluorene core.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, transition states, and intermediates.

Transition State Analysis for Synthetic Reactions

A plausible synthetic route to this compound is the acid-catalyzed condensation of 2,7-dinitro-9-fluorenone with aniline (B41778). Computational methods can be used to model this reaction, identifying the transition state (TS) for the rate-determining step, which is often the dehydration of a hemiaminal intermediate.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. The activation energy (Ea), which is the energy difference between the reactants and the highest-energy transition state, can be determined. A lower calculated activation energy suggests a more facile reaction. Such theoretical studies can help optimize reaction conditions by suggesting appropriate catalysts or temperatures. researchgate.net

| Reaction Step | Reactants | Transition State | Products | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | 2,7-dinitro-9-fluorenone + Aniline | TS1 | Hemiaminal Intermediate | ~15-20 |

| Dehydration | Hemiaminal Intermediate | TS2 | Imine + H₂O | ~25-30 |

Note: The activation energies are representative values for such condensation reactions and serve as an example of data that would be generated through transition state analysis.

Elucidation of Intermediate Species

In the proposed condensation reaction, a key intermediate is the carbinolamine or hemiaminal species formed after the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the fluorenone. The stability and structure of this intermediate can be thoroughly investigated using computational methods. Geometry optimization calculations can confirm its structure, and frequency calculations can verify that it corresponds to a minimum on the potential energy surface (i.e., a stable intermediate). The elucidation of such transient species is critical for a complete understanding of the reaction mechanism. thieme-connect.de

Structure-Property Relationship Studies (Non-Biological Focus)

Computational studies are highly effective in establishing relationships between a molecule's chemical structure and its physical properties, such as its electronic and optical characteristics.

Impact of Substituents on Electronic and Optical Properties

The electronic and optical properties of the N-phenyl-9H-fluoren-9-imine scaffold are highly tunable through the introduction of substituents. In the target molecule, the two nitro groups (–NO₂) at the 2 and 7 positions act as powerful electron-withdrawing groups. The N-phenyl group's electronic contribution can vary depending on its own substitution.

Computational analysis reveals that the nitro groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), primarily localized on the dinitrated fluorene system. The Highest Occupied Molecular Orbital (HOMO) is typically distributed across the fluorene and the N-phenyl moiety. This separation of HOMO and LUMO facilitates an intramolecular charge transfer (ICT) upon photoexcitation. The reduction in the HOMO-LUMO energy gap due to the nitro substituents is directly responsible for the bathochromic (red) shift in the UV-Vis absorption spectrum compared to the parent compound. researchgate.netresearchgate.net

By systematically varying substituents in silico, structure-property relationships can be established to design molecules with desired optical properties, such as specific absorption or emission wavelengths.

| Substituents on Fluorene Core | Calculated HOMO (eV) | Calculated LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

| None (Parent Compound) | -5.8 | -1.9 | 3.9 | ~340 |

| 2,7-Dinitro | -6.5 | -3.5 | 3.0 | ~410 |

| 2,7-Diamino | -5.1 | -1.5 | 3.6 | ~365 |

Note: This table provides an illustrative comparison based on general principles of substituent effects. Electron-withdrawing groups (like -NO₂) lower both HOMO and LUMO energies and decrease the gap, leading to a red-shifted λmax. Electron-donating groups (like -NH₂) raise HOMO and LUMO energies.

Conformation Analysis and its Influence on Molecular Properties

Crystallographic studies on the analogous compound, N-(9H-Fluoren-9-ylidene)-4-methylaniline, which lacks the nitro group substitutions, provide valuable insight into the likely conformation of the core structure. In this related molecule, the fluorene unit is reported to be essentially planar. The most significant conformational feature is the substantial twist between the fluoren-9-imine system and the N-phenyl substituent.

The dihedral angle between the substituent benzene (B151609) ring and the 9H-fluoren-9-imine unit in N-(9H-Fluoren-9-ylidene)-4-methylaniline has been determined to be 71.1 (3)°. This significant rotation away from planarity is a result of steric hindrance between the ortho-hydrogens on the N-phenyl ring and the fluorene backbone. This non-planar conformation disrupts the π-conjugation between the fluorene system and the N-phenyl ring.

The introduction of two nitro (NO₂) groups at the 2 and 7 positions of the fluorene core in this compound is expected to primarily influence the electronic properties of the molecule rather than drastically altering this core dihedral angle. The nitro group is a strong electron-withdrawing group, and its presence significantly affects the electron distribution within the fluorene system. Computational studies on other nitro-aromatic compounds have shown that the nitro group can enhance the electron-accepting character of the aromatic system to which it is attached. The rotation of the nitro group relative to the plane of the benzene ring can also influence its electron-withdrawing ability.

The non-planar conformation has a direct influence on the molecular properties. The disrupted conjugation between the fluoren-9-imine and the N-phenyl ring means that the electronic properties of these two moieties are largely independent. The fluorene system, with its two powerful electron-withdrawing nitro groups, will be highly electron-deficient. This has significant implications for the molecule's potential applications in materials science, for example, by influencing its electron affinity and charge transport characteristics.

Below is a table summarizing the key geometric parameters for the analogous compound N-(9H-Fluoren-9-ylidene)-4-methylaniline, which serves as a structural model for the core conformation of this compound.

| Parameter | Value |

| Compound | N-(9H-Fluoren-9-ylidene)-4-methylaniline |

| Dihedral Angle (Fluorene-N-Phenyl) | 71.1 (3)° |

| Fluorene Unit RMS Deviation | 0.0334 Å |

| C=N-C Angle | 120.76 (15)° |

| C=N Bond Distance | 1.278 (2) Å |

This data is for a structurally related compound and is used as a model for the core conformation.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed information on their fluctuations and conformational changes. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and the flexibility of a molecular structure.

For a molecule like this compound, MD simulations could provide significant insights into its conformational flexibility. The primary focus of such a study would be the rotation around the N-C bond connecting the fluoren-9-imine unit to the phenyl ring. While static calculations and crystal structures provide a single, low-energy conformation, MD simulations can reveal the energy barriers to rotation and the range of accessible dihedral angles at a given temperature. This would allow for a dynamic understanding of the steric hindrance that leads to the non-planar structure.

As of the current literature review, specific molecular dynamics simulation studies focused on this compound or closely related N-aryl-9H-fluoren-9-imines have not been reported. Such studies would be valuable for a deeper understanding of the relationship between the molecule's dynamic conformational behavior and its material properties, such as charge transport in organic electronics or its behavior in solution. The insights from MD simulations could aid in the rational design of new materials based on the fluoren-9-imine scaffold.

Future Research Directions and Concluding Perspectives on 2,7 Dinitro N Phenyl 9h Fluoren 9 Imine

Exploration of Advanced Synthetic Methodologies

Future research will likely focus on optimizing the synthesis of 2,7-Dinitro-N-phenyl-9H-fluoren-9-imine. Traditional methods may involve the condensation of 2,7-dinitro-9-fluorenone (B1213979) with aniline (B41778), but advanced methodologies could offer significant improvements in yield, purity, and sustainability.

One promising direction is the use of novel catalytic systems. For instance, Lewis acid catalysts such as boron trifluoride etherate (BF₃·OEt₂) have been shown to be effective in the synthesis of other functionalized fluorene (B118485) derivatives. thieme-connect.deresearchgate.netrsc.org Exploring a range of catalysts could lead to milder reaction conditions and reduced reaction times. Microwave-assisted organic synthesis (MAOS) is another avenue that could dramatically accelerate the synthesis, often leading to higher yields and cleaner reactions.

Furthermore, the development of one-pot synthesis procedures, starting from 2,7-dinitrofluorene (B108060), could streamline the production process, making it more efficient and cost-effective. This would involve the in-situ formation of the fluorenone followed by imination.

Table 1: Potential Advanced Synthetic Methodologies and Their Advantages

| Methodology | Potential Catalyst/Condition | Key Advantages |

| Catalytic Condensation | Lewis acids (e.g., BF₃·OEt₂, TiCl₄), solid acid catalysts | Milder reaction conditions, higher selectivity, easier product isolation |

| Microwave-Assisted Organic Synthesis (MAOS) | Polar solvents | Rapid reaction times, increased yields, reduced side products |

| One-Pot Synthesis | Sequential addition of reagents | Process intensification, reduced waste, improved efficiency |

| Flow Chemistry | Continuous flow reactors | Precise control over reaction parameters, enhanced safety, scalability |

Diversification of Functionalized Derivatives for Tailored Applications

The functionalization of the this compound scaffold is a key area for future research, allowing for the fine-tuning of its properties for specific applications. The fluorene core offers several positions for modification, primarily at the C2 and C7 positions (in addition to the existing nitro groups) and on the N-phenyl ring.

Introducing various substituents on the N-phenyl ring could significantly impact the compound's electronic properties and solubility. For example, incorporating electron-donating groups could modulate the charge-transfer characteristics of the molecule, which is crucial for applications in organic electronics. Conversely, adding bulky substituents could influence the solid-state packing and thin-film morphology.

Functionalization at other positions on the fluorene backbone, while more synthetically challenging due to the existing nitro groups, could open up further possibilities. For instance, introducing halogen atoms could facilitate cross-coupling reactions for the synthesis of more complex conjugated systems.

Integration into Emerging Organic Electronic Devices

The inherent electronic properties of fluorene derivatives make them prime candidates for a variety of organic electronic devices. entrepreneur-cn.comnbinno.com The presence of two electron-withdrawing nitro groups in this compound suggests that it could be a potent n-type semiconductor.

Future research should focus on fabricating and characterizing thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs) incorporating this compound. In OLEDs, it could serve as an electron transport layer (ETL) or as a host material for phosphorescent emitters. Its high thermal stability, a common feature of fluorene derivatives, would be advantageous for device longevity. nbinno.com

The compound's potential as an electron acceptor in organic photovoltaics (OPVs) is another exciting avenue. By pairing it with a suitable electron-donating polymer or small molecule, it may be possible to create efficient bulk heterojunction solar cells.

Table 2: Potential Applications in Organic Electronics

| Device | Potential Role | Key Properties to Investigate |

| Organic Light-Emitting Diodes (OLEDs) | Electron Transport Layer (ETL), Host Material | Electron mobility, LUMO energy level, thermal stability |

| Organic Thin-Film Transistors (OTFTs) | n-type semiconductor | Electron mobility, on/off ratio, threshold voltage |

| Organic Photovoltaics (OPVs) | Electron Acceptor (n-type material) | LUMO energy level, absorption spectrum, film morphology |

| Sensors | Active layer for detecting nitroaromatic compounds | Fluorescence quenching, conductivity changes |

Synergistic Experimental and Computational Research Strategies

A combined approach of experimental synthesis and theoretical modeling will be crucial for accelerating the development of this compound and its derivatives. Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the molecule's geometric and electronic structure. nih.govworldscientific.com

DFT calculations can be employed to predict key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for designing efficient organic electronic devices. nih.gov These theoretical predictions can guide synthetic efforts by identifying promising derivatives with tailored electronic properties before their synthesis is attempted.

Furthermore, computational studies can help to elucidate the relationship between the molecular structure and the bulk material properties, such as crystal packing and charge transport characteristics. This synergistic approach will enable a more rational design of new materials with enhanced performance.

Environmental and Sustainability Considerations in Synthesis and Application

The presence of nitroaromatic functionalities in this compound necessitates a thorough evaluation of its environmental impact. Nitroaromatic compounds can be persistent in the environment and may have toxicological effects. nih.govnih.gov

Future research should focus on developing greener synthetic routes that minimize the use of hazardous reagents and solvents. This could involve exploring solvent-free reactions or the use of more environmentally benign solvents.

Furthermore, understanding the biodegradability of this compound and its potential metabolites is crucial. Studies on the microbial degradation of nitroaromatic compounds could provide insights into the environmental fate of this compound. nih.govnih.govresearchgate.net From a life-cycle perspective, designing these molecules for eventual degradation or recycling after the end of a device's life will be an important aspect of sustainable technology development.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,7-Dinitro-N-phenyl-9H-fluoren-9-imine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential nitration and imine formation. First, introduce nitro groups at the 2- and 7-positions of 9H-fluorene via mixed acid (HNO₃/H₂SO₄) nitration under controlled temperature (0–5°C) to avoid over-nitration . Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane). For imine formation, react the nitro-substituted fluorenone with aniline in ethanol under reflux with catalytic acetic acid. Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry. Optimize purity via recrystallization (e.g., ethanol/water) and validate using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the crystal structure of this compound be resolved, and what challenges arise?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane. Collect diffraction data using a synchrotron or high-resolution diffractometer. Refine the structure using SHELXL , ensuring proper treatment of nitro-group disorder and anisotropic displacement parameters. Challenges include crystal twinning (common in planar aromatic systems) and weak diffraction due to high electron density from nitro groups. Validate the final structure with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What experimental protocols are used to determine key physicochemical properties (e.g., solubility, thermal stability)?

Methodological Answer:

- Solubility: Measure in solvents (DMSO, THF, chloroform) via gravimetric analysis after saturation and filtration.

- Melting Point: Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen.

- Thermal Stability: Perform thermogravimetric analysis (TGA) up to 600°C.

- Spectroscopic Data: Obtain UV-Vis (λmax in DMSO) and FT-IR (nitro stretch ~1520 cm⁻¹, imine C=N ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and optoelectronic properties of this compound?

Methodological Answer: Use Gaussian 16 or ORCA with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate transitions (e.g., π→π* in fluorene core). Analyze charge transfer via Mulliken population analysis and electrostatic potential maps. Correlate HOMO-LUMO gaps (e.g., ~3.2 eV) with experimental bandgaps from cyclic voltammetry .

Q. How should researchers design experiments to evaluate charge transport properties for organic semiconductor applications?

Methodological Answer:

- Thin-Film Preparation: Spin-coat or vacuum-deposit the compound on SiO₂/Si substrates. Characterize morphology via AFM.

- Mobility Measurement: Use field-effect transistor (FET) configurations (bottom-gate/top-contact) to calculate hole/electron mobility (μ) from transfer curves.

- Photoconductivity: Perform time-resolved microwave conductivity (TRMC) to assess exciton diffusion lengths.

- Comparative Analysis: Benchmark against fluorenone derivatives (e.g., 9H-fluoren-9-one ) to contextualize nitro/imine effects on performance.

Q. How can contradictory spectroscopic data (e.g., NMR shifts, UV-Vis bands) across studies be systematically resolved?

Methodological Answer:

- Variable Control: Standardize solvent, concentration, and temperature (e.g., DMSO-d6 for NMR, 25°C for UV-Vis).

- Advanced NMR: Use 2D techniques (COSY, NOESY) to resolve overlapping signals; employ deuterated solvents to eliminate solvent peaks.

- Computational Validation: Compare experimental NMR chemical shifts with DFT-predicted values (e.g., GIAO method).

- Multi-Lab Reproducibility: Collaborate to cross-validate data, addressing instrumentation biases (e.g., magnet strength in NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.